11-(4-fluorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
11-(4-fluorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-fluorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One common method involves the use of propylphosphonic anhydride (T3P®) as a coupling agent. This method typically involves the reaction of o-phenylenediamine, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and an aromatic aldehyde under optimized conditions . The reaction proceeds efficiently in solvents such as chloroform, yielding the desired product in good yields.
Industrial Production Methods
Industrial production of this compound may involve scalable methods that utilize isocyanide reagents. These methods are designed to be efficient and produce high yields of the desired product. For example, the use of tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate in a one-pot condensation reaction can lead to the formation of imidazobenzodiazepine intermediates, which can then be further processed to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
11-(4-fluorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of a strong base and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
11-(4-fluorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential interactions with biological targets, such as GABA receptors.
Medicine: It is investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: The compound may be used in the development of new pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 11-(4-fluorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets in the central nervous system. The compound is believed to bind to the benzodiazepine binding site on GABA_A receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects . This interaction modulates the activity of neurotransmitters, resulting in the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Midazolam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Diazepam: Another benzodiazepine commonly used for its anxiolytic and anticonvulsant effects.
Alprazolam: Known for its use in the treatment of anxiety disorders and panic attacks.
Uniqueness
11-(4-fluorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural features, such as the presence of a fluorophenyl group and a propanoyl substituent. These features may contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
6-(4-fluorophenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O2/c1-2-20(27)25-18-8-4-3-6-16(18)24-17-7-5-9-19(26)21(17)22(25)14-10-12-15(23)13-11-14/h3-4,6,8,10-13,22,24H,2,5,7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETZPDLKWUUETF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(C2=C(CCCC2=O)NC3=CC=CC=C31)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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